N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline involves several steps, typically starting with the preparation of the benzyl and aniline derivatives. The synthetic route often includes:
Formation of the Benzyl Derivative: This step involves the reaction of 2-(2-ethoxyethoxy)benzyl chloride with a suitable base to form the benzyl derivative.
Formation of the Aniline Derivative: The aniline derivative is prepared by reacting 3-(heptyloxy)aniline with a suitable reagent.
Coupling Reaction: The final step involves coupling the benzyl and aniline derivatives under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aniline moieties.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline exerts its effects involves its interaction with specific molecular targets. These targets include proteins and enzymes involved in cellular signaling pathways. The compound can modulate the activity of these proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline can be compared with other similar compounds, such as:
N-[2-(2-Methoxyethoxy)benzyl]-3-(heptyloxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-[2-(2-Ethoxyethoxy)benzyl]-3-(pentoxy)aniline: Similar structure but with a pentoxy group instead of a heptyloxy group.
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)phenylamine: Similar structure but with a phenylamine group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-heptoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-3-5-6-7-10-16-27-23-14-11-13-22(19-23)25-20-21-12-8-9-15-24(21)28-18-17-26-4-2/h8-9,11-15,19,25H,3-7,10,16-18,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLBHGYKSRISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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